

Pharmacokinetic Parameters of Besifovir and Metabolites

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Compound Focus: Besifovir

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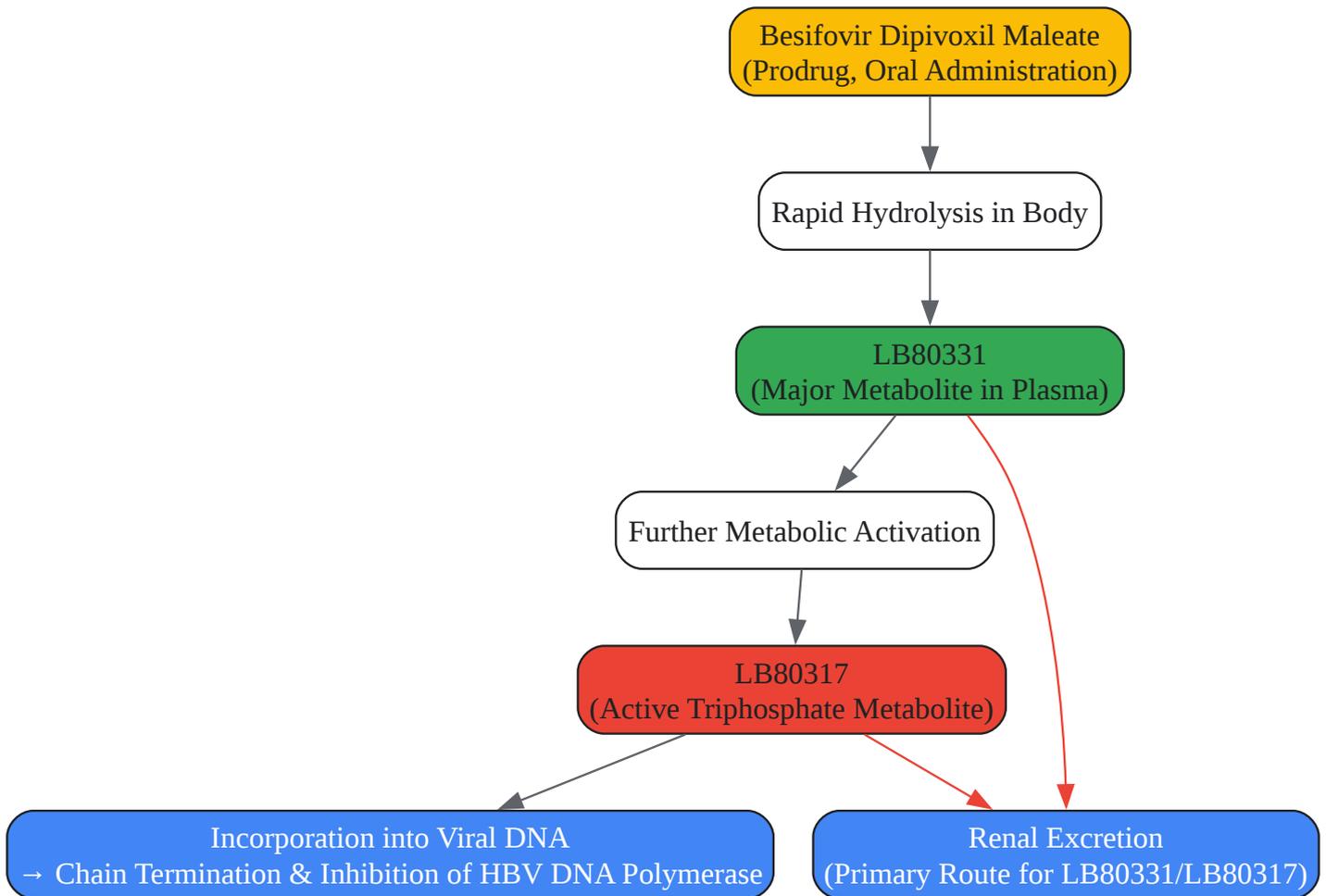
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The table below summarizes key single-dose pharmacokinetic parameters for **Besifovir**'s major metabolites in subjects with normal renal function, based on a study where subjects received a single 150 mg oral dose [1].

Pharmacokinetic Parameter	LB80331 (Major Metabolite)	LB80317 (Active Metabolite)
Cmax	397 ng/mL	Information not specified in sources
Tmax	2.0 hours	Information not specified in sources
Half-life (T _{1/2})	3.0 hours	Information not specified in sources
AUC	Reported but value not specified in sources	Reported but value not specified in sources
Primary Excretion Route	Renal	Renal

Besifovir Metabolic Pathway

The following diagram illustrates the metabolic activation and renal excretion pathway of **Besifovir**.



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Figure 1: Metabolic activation and excretion pathway of **Besifovir**.

Besifovir dipivoxil maleate is an orally administered prodrug [2]. After ingestion, it undergoes rapid hydrolysis in the body to form its major metabolite, **LB80331**, which is the primary form measured in plasma [3]. **LB80331** is then further metabolized into the active form, **LB80317**, a guanosine nucleotide analog that is phosphorylated to its active triphosphate state within cells [2] [4]. This active metabolite competes with natural nucleotides, incorporates into the viral DNA chain, and causes premature termination, thereby inhibiting the hepatitis B virus (HBV) DNA polymerase/reverse transcriptase [2] [4]. The drug and its metabolites are primarily eliminated via **renal excretion** [3].

Impact of Renal Function on Pharmacokinetics

Renal function significantly influences the plasma exposure and clearance of **Besifovir**'s metabolites, as shown in the table below. Data comes from a single-dose (150 mg) study comparing subjects with impaired renal function to those with normal function [1].

Renal Function Group	LB80331 AUC (Fold Increase vs. Normal)	LB80317 AUC (Fold Increase vs. Normal)	Recommendation
Normal	Baseline (1.0)	Baseline (1.0)	Standard dosing
Mild Impairment	1.5-fold	1.8-fold	Caution advised
Moderate Impairment	2.5-fold	3.2-fold	Dosage adjustment suggested
Severe Impairment	4.5-fold	6.2-fold	Dosage adjustment required

The increase in plasma exposure (AUC) is accompanied by a corresponding decrease in renal clearance for both metabolites [1]. The ratios of renal clearance to the estimated glomerular filtration rate (eGFR) were consistent across groups, confirming that renal excretion is a major elimination pathway and that dosage adjustment is necessary for patients with moderate to severe renal impairment [1].

Key Experimental Protocols

The data summarized above were derived from specific clinical study designs. Here are the methodologies for the key experiments cited.

Single-Dose PK Study in Subjects with Varying Renal Function [1]

- **Objective:** To evaluate the effect of renal impairment on the pharmacokinetics of **Besifovir**.

- **Study Design:** An open-label, single-dose, parallel-group clinical study.
- **Subjects:** Adults with normal renal function and those with mild, moderate, or severe renal impairment.
- **Dosing:** A single oral dose of **150 mg besifovir dipivoxil**.
- **Sample Collection:** Serial blood and urine samples were collected for up to **72 hours** after dosing.
- **Analysis:** Pharmacokinetic parameters (including AUC, C_{max}, T_{max}, half-life, and renal clearance) for LB80331 and LB80317 were calculated and compared across the different renal function groups.

Long-Term Efficacy and Safety Trial [5]

- **Objective:** To investigate the long-term efficacy of BSV in reducing hepatocellular carcinoma (HCC) development compared to other antivirals.
- **Study Design:** A retrospective cohort study.
- **Cohort:** Treatment-naïve patients with CHB who initiated antiviral therapy (BSV, entecavir, TAF, or TDF) between 2017 and 2022.
- **Data Analysis:** The incidence and hazard ratio of HCC development were calculated over a median follow-up period of 38.6 months. Statistical analyses included stabilized inverse probability of treatment weighting and propensity score matching to balance baseline characteristics between treatment groups.

Conclusion for Researchers

Besifovir is a prodrug with a predictable pharmacokinetic profile, characterized by rapid conversion to active metabolites that are primarily cleared renally [3]. Its efficacy in viral suppression is non-inferior to entecavir and tenofovir, with a potentially more favorable impact on HCC risk in some studies and a superior bone and renal safety profile than TDF [5] [6]. The primary consideration for clinicians and developers is the necessity for **dose adjustment in patients with moderate to severe renal impairment** [1]. The most common adverse event is carnitine depletion, which necessitates concomitant carnitine supplementation during treatment [6] [3].

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